molecular formula C9H6Cl3N3 B1461056 3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole CAS No. 162693-32-5

3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B1461056
CAS RN: 162693-32-5
M. Wt: 262.5 g/mol
InChI Key: WQFIFVHVWPTFBR-UHFFFAOYSA-N
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Description

Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring . They are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . Another common method is the reaction of thiosemicarbazides with α-haloketones .


Molecular Structure Analysis

Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The specific structure of “3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole” would include additional chlorine and methyl groups, but without more information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with carbenes . The specific reactions that “3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole” might undergo would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazole compound would depend on its specific structure . These could include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Pharmaceutical Drug Development

1,2,4-Triazole derivatives are present in many pharmaceuticals due to their ability to interact with biological receptors through hydrogen-bonding and dipole interactions. They have been used in drug discovery studies against cancer cells, microbes, and various diseases . The triazole ring is a common pharmacophore in drugs like Fluconazole and Anastrozole, indicating the potential of 3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole in this field.

Antimicrobial Agents

The N–C–S linkage in the triazole skeleton has shown antimicrobial properties. Triazole derivatives have been introduced as antimicrobial agents, suggesting that our compound could be explored for its efficacy against bacteria and fungi .

Anticancer Activity

Triazole compounds have demonstrated anticancer activities. The structural similarity of 3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole to other triazole derivatives suggests its potential application in developing anticancer agents .

Mechanism of Action

The mechanism of action of a triazole compound would depend on its specific structure and the biological system in which it is acting . Many triazole-containing drugs work by inhibiting a specific enzyme or binding to a specific receptor .

Safety and Hazards

The safety and hazards associated with a specific triazole compound would depend on its specific structure . Some triazole compounds are relatively safe, while others can be toxic or hazardous .

Future Directions

The future directions for research on triazole compounds are vast and varied . They could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs and agrochemicals .

properties

IUPAC Name

3-chloro-5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N3/c1-15-8(13-14-9(15)12)6-3-2-5(10)4-7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFIFVHVWPTFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1Cl)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

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